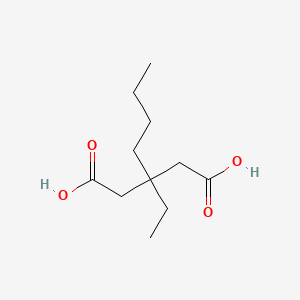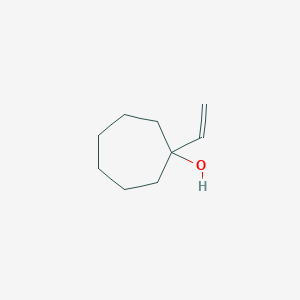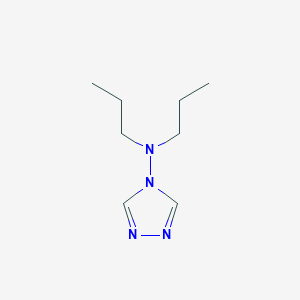
Pontamine Brown D3G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pontamine Brown D3G is a synthetic dye commonly used in various industrial applications, particularly in the textile industry. It is known for its ability to produce a brown color on fabrics and other materials. This compound is part of the direct dye class, which means it can be applied directly to the substrate without the need for a mordant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pontamine Brown D3G typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often require acidic or neutral pH and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the diazotization and coupling reactions are carefully monitored. The process involves the use of high-purity raw materials and precise control of reaction parameters to achieve consistent dye quality. The final product is usually isolated by filtration, washed, and dried to obtain the dye in powder form.
Análisis De Reacciones Químicas
Types of Reactions: Pontamine Brown D3G can undergo various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler aromatic amines.
Substitution: The aromatic rings in this compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically require catalysts or specific reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the original dye.
Reduction: Aromatic amines and other simpler compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Pontamine Brown D3G has several applications in scientific research:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential use in diagnostic assays and as a marker in medical imaging.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
Mecanismo De Acción
The mechanism by which Pontamine Brown D3G exerts its effects involves the interaction of its aromatic rings and azo groups with the substrate. The dye molecules form strong bonds with the fibers, resulting in a stable coloration. The molecular targets include the hydroxyl and amino groups present in the fibers, which interact with the dye through hydrogen bonding and van der Waals forces.
Comparación Con Compuestos Similares
Pontamine Fast Scarlet 4BS: Another direct dye used for staining cellulose and visualizing cell wall architecture.
Congo Red: A direct dye used for staining amyloid fibrils in biological tissues.
Calcofluor White: A fluorescent dye used for staining cellulose and chitin in biological samples.
Uniqueness of Pontamine Brown D3G: this compound is unique in its ability to produce a distinct brown color, which is not commonly achieved with other direct dyes. Its specific chemical structure allows for strong interactions with various substrates, making it a versatile dye for multiple applications.
Propiedades
Número CAS |
6492-56-4 |
|---|---|
Fórmula molecular |
C18H16N6NaO3S+ |
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
sodium;4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H16N6O3S.Na/c19-12-1-10-18(17(20)11-12)24-23-14-4-2-13(3-5-14)21-22-15-6-8-16(9-7-15)28(25,26)27;/h1-11H,19-20H2,(H,25,26,27);/q;+1 |
Clave InChI |
UELTZRDWIWVJSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=C(C=C(C=C3)N)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)

![3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14731678.png)
![(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14731679.png)
![N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide](/img/structure/B14731684.png)








![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
